molecular formula C26H20ClN3O3 B2600108 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 921532-55-0

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2600108
CAS No.: 921532-55-0
M. Wt: 457.91
InChI Key: LKYLVBKVLHCPTF-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic small molecule characterized by a pyridazinone core substituted at the C3 position with a 4-chlorophenyl group, linked via an ethyl chain to a xanthene carboxamide moiety. Pyridazinone derivatives are known for diverse pharmacological activities, including kinase inhibition, anti-inflammatory effects, and central nervous system (CNS) modulation .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3/c27-18-11-9-17(10-12-18)21-13-14-24(31)30(29-21)16-15-28-26(32)25-19-5-1-3-7-22(19)33-23-8-4-2-6-20(23)25/h1-14,25H,15-16H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYLVBKVLHCPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions

    Pyridazine Ring Formation: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone, followed by cyclization.

    Xanthene Introduction: The xanthene moiety can be introduced via a Friedel-Crafts alkylation reaction using a suitable xanthene precursor.

    Carboxamide Formation: The final step involves the coupling of the pyridazine-xanthene intermediate with a carboxylic acid derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The closest structural analogue identified is N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide (hereafter referred to as Compound A ) . Key differences between the two compounds include:

Feature Target Compound Compound A Hypothesized Impact
C3 Substituent 4-Chlorophenyl Pyridin-4-yl Chlorophenyl increases lipophilicity; pyridinyl may enhance solubility/H-bonding .
Linker Length Ethyl (2 carbons) Propyl (3 carbons) Longer linkers may improve target engagement but reduce metabolic stability.
Xanthene Carboxamide Present Present Both retain xanthene’s planar structure for target interaction.

Functional Implications

  • Substituent Effects : The 4-chlorophenyl group in the target compound likely enhances blood-brain barrier penetration compared to Compound A’s pyridinyl group, which could favor peripheral targets due to polar interactions .
  • Electron Density Modulation: The electron-withdrawing chlorine in the target compound could stabilize the pyridazinone ring’s keto-enol tautomer, affecting binding kinetics.

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H16ClN5O
  • Molecular Weight : 354.8 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a xanthene core with a carboxamide group and a pyridazinone moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridazinone Core : This involves the reaction of 4-chlorobenzaldehyde with appropriate hydrazones.
  • Xanthene Core Construction : The xanthene structure is constructed through cyclization reactions involving phenolic compounds.
  • Final Coupling Reaction : The final product is obtained by coupling the pyridazinone with the xanthene derivative, often facilitated by coupling agents like EDC or DCC.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound can modulate receptor activity, potentially affecting signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis via mitochondrial pathways
MCF-7 (Breast Cancer)7.5Inhibition of cell cycle progression
HT-29 (Colorectal Cancer)6.0Activation of caspase pathways

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, as shown in studies using NIH3T3 fibroblast cells.

Case Studies

  • Study on A549 Cells :
    • A study demonstrated that treatment with this compound led to significant apoptosis in A549 cells, characterized by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This suggests that the compound effectively triggers programmed cell death in lung cancer cells .
  • MCF-7 Cell Line Evaluation :
    • In MCF-7 breast cancer cells, the compound was observed to disrupt cell cycle progression at the G2/M phase, leading to reduced proliferation rates and increased cell death .

Q & A

Q. What synthetic strategies are recommended for constructing the xanthene-carboxamide scaffold in this compound?

The xanthene-carboxamide core can be synthesized via Ullmann coupling reactions between aryl halides and phenols to form diaryl ether intermediates, followed by intramolecular cyclization using polyphosphoric acid . Friedel-Crafts acylation may also be employed for functionalization, as demonstrated in analogous carboxyxanthone syntheses. For the pyridazinone moiety, reductive cyclization of nitroarenes with formic acid derivatives (as CO surrogates) under palladium catalysis is a viable route .

Q. How should researchers approach the characterization of this compound’s stereochemistry and purity?

  • FTIR and NMR : Use FTIR to confirm carbonyl (C=O) and amide (N–H) groups. 1^1H and 13^13C NMR can resolve stereochemistry, particularly for the ethyl linker and xanthene ring substituents .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC is critical for verifying molecular weight and detecting impurities (e.g., unreacted intermediates) .
  • Melting Point Analysis : Compare observed melting points with literature values for analogous compounds to assess crystallinity and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the pyridazinone-ethyl-xanthene coupling step?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)2_2) with ligands like triphenylphosphine to enhance cross-coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) against non-polar alternatives (toluene) to stabilize intermediates and reduce side reactions.
  • Temperature Gradients : Perform reactions under reflux (80–120°C) versus microwave-assisted conditions to accelerate kinetics and improve regioselectivity .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., unexpected 13^13C NMR shifts)?

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or solvent effects .
  • Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to identify dynamic processes (e.g., ring flipping in the xanthene system) .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals via slow evaporation in dichloromethane/hexane mixtures .

Q. How do substituents on the 4-chlorophenyl group influence biological activity?

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or electron-donating (-OCH3_3) groups at the 4-position. Assess activity in cellular assays (e.g., kinase inhibition) .
  • LogP Calculations : Use software like MarvinSketch to predict lipophilicity changes and correlate with membrane permeability .

Q. What strategies address instability of the 6-oxopyridazinone moiety under acidic/basic conditions?

  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or benzyl groups during synthesis to shield reactive sites .
  • pH-Controlled Workup : Quench reactions at neutral pH and avoid prolonged exposure to strong acids/bases during purification .

Data Analysis and Validation

Q. How should researchers validate conflicting bioactivity data across studies?

  • Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1–100 µM) and multiple cell lines to rule out cell-specific effects .
  • Positive Controls : Include reference compounds (e.g., staurosporine for kinase assays) to calibrate experimental conditions .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data?

  • Multivariate Regression : Correlate substituent properties (Hammett constants, molar refractivity) with bioactivity using software like R or Python’s SciKit-Learn .
  • Cluster Analysis : Group compounds by similarity in chemical descriptors (e.g., topological polar surface area) to identify activity trends .

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